Tetraethylammonium trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

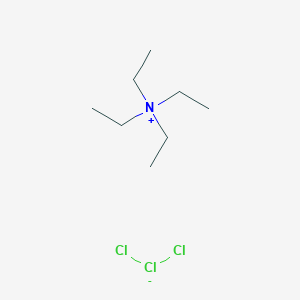

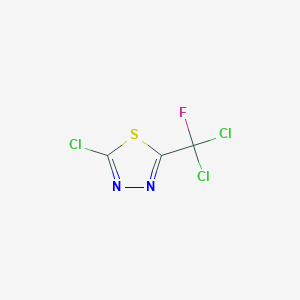

Tetraethylammonium trichloride, also known as Mioskowski reagent, is a chemical compound with the formula [NEt4][Cl3]. It consists of a tetraethylammonium cation and a trichloride anion. This compound is known for its strong oxidizing and chlorinating properties, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium trichloride is commonly prepared by reacting tetraethylammonium chloride with elemental chlorine in methylene chloride at room temperature. The reaction proceeds as follows: [ \text{[NEt4]Cl} + \text{Cl2} \rightarrow \text{[NEt4][Cl3]} ] After the reaction, the solvent is evaporated to obtain this compound as a yellow solid .

Industrial Production Methods: An alternative preparation method involves using tetraethylammonium chloride and potassium peroxymonosulfate as an oxidant. This method provides a more efficient and environmentally friendly approach to synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium trichloride undergoes various types of reactions, including oxidation, chlorination, and substitution. It is particularly effective in chlorinating alkenes, alkynes, and electron-rich arenes .

Common Reagents and Conditions:

Chlorination: It reacts with alkenes to form vicinal 1,2-dichlorinated alkanes and with alkynes to produce trans-dichlorinated alkenes.

Major Products:

Alkenes: Vicinal 1,2-dichlorinated alkanes

Alkynes: Trans-dichlorinated alkenes

Arenes: Para-chlorinated arenes

Aldehydes and Ketones: Alpha-chlorinated products

Scientific Research Applications

Tetraethylammonium trichloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tetraethylammonium trichloride involves its strong oxidizing and chlorinating properties. It reacts with organic molecules by transferring chlorine atoms or by abstracting electrons, leading to the formation of chlorinated or oxidized products. The molecular targets and pathways involved in these reactions include alkenes, alkynes, and electron-rich arenes .

Comparison with Similar Compounds

- Triethylmethylammonium trichloride

- Tetraethylammonium chloride

- Tetraethylammonium bromide

- Tetraethylammonium iodide

Properties

InChI |

InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJACJWSDMBREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.Cl[Cl-]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)

![Potassium [1,1'-biphenyl]-2-yltrifluoroborate](/img/structure/B6300942.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)